molecular formula C5H10ClN3OS B15124780 (NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride

(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride

Cat. No.: B15124780
M. Wt: 195.67 g/mol
InChI Key: XAOYCJOQYOBFFF-HGKIGUAWSA-N
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Description

(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a hydroxylamine group, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide.

    Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced through the reaction of the morpholine derivative with hydroxylamine hydrochloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Oxides, nitroso compounds.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-methylthiomorpholin-2-ylidene)hydroxylamine
  • **N-(3-ethyliminothiomorpholin-2-ylidene)hydroxylamine
  • **N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrobromide

Uniqueness

(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride salt form may also influence its solubility and stability.

Properties

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.67 g/mol

IUPAC Name

(NZ)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5-;

InChI Key

XAOYCJOQYOBFFF-HGKIGUAWSA-N

Isomeric SMILES

CN=C1/C(=N/O)/SCCN1.Cl

Canonical SMILES

CN=C1C(=NO)SCCN1.Cl

Origin of Product

United States

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